In Vitro Binding Affinity: Florbetapir vs. Florbetaben and Flutemetamol
In a direct comparison of binding affinities for Aβ plaques in AD brain homogenates, florbetapir exhibited a Ki of 2.87 nM, while florbetaben and flutemetamol demonstrated Ki values of 2.22 nM and 0.74 nM, respectively [1]. This indicates that florbetapir has approximately 29% higher Ki (weaker binding) than florbetaben and 3.9-fold higher Ki than flutemetamol, suggesting distinct binding site interactions or conformational preferences [2].
| Evidence Dimension | Binding affinity (Ki) to Aβ plaques |
|---|---|
| Target Compound Data | Ki = 2.87 nM |
| Comparator Or Baseline | Florbetaben: Ki = 2.22 nM; Flutemetamol: Ki = 0.74 nM |
| Quantified Difference | 29% higher Ki vs. florbetaben; 3.9-fold higher Ki vs. flutemetamol |
| Conditions | Human AD brain homogenate competitive binding assay |
Why This Matters
This quantifiable difference in binding affinity informs tracer selection for specific experimental designs, as variations in Ki may influence signal-to-noise ratios and quantitation thresholds.
- [1] Johnson KA, Minoshima S, Bohnen NI, et al. Appropriate use criteria for amyloid PET: a report of the Amyloid Imaging Task Force, the Society of Nuclear Medicine and Molecular Imaging, and the Alzheimer's Association. Alzheimers Dement. 2013;9(1):e-1-16. View Source
- [2] Choi SR, Golding G, Zhuang Z, et al. Preclinical properties of 18F-AV-45: a PET agent for Aβ plaques in the brain. J Nucl Med. 2009;50(11):1887-1894. View Source
